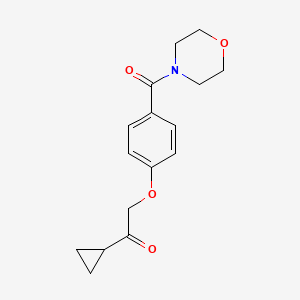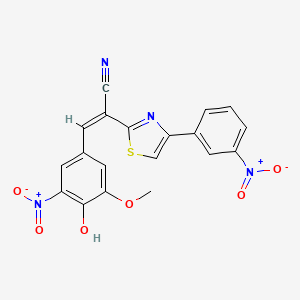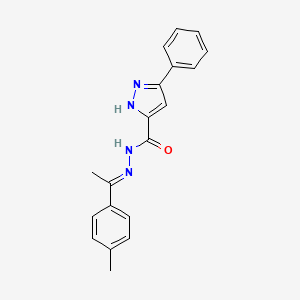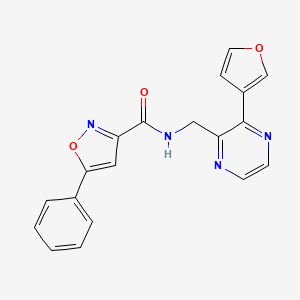
1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA-Dependent Protein Kinase Inhibitors for Cancer Treatment
1-Cyclopropyl-2-(4-(morpholine-4-carbonyl)phenoxy)ethanone is structurally and functionally distinct from previously studied DNA-dependent protein kinase (DNA-PK) inhibitors. It's being researched for its potential in enhancing the cytotoxicity of treatments that induce DNA double-strand breaks (DSBs) without exhibiting toxic effects in the absence of these treatments. This makes it a promising candidate for cancer therapy, particularly in enhancing the effects of existing cancer treatments (Kashishian et al., 2003).
Structural Analysis of Oxime Derivatives
Studies have been conducted on the structure of compounds similar to this compound, particularly focusing on their crystallization and molecular interactions. These insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Dinçer et al., 2005).
Synthesis and Acid-Catalyzed Ring Opening of Cyclopropyl Ketones
Research on 1-alkenyl cyclopropyl ketones, a group to which this compound belongs, has shown that these compounds can undergo ring enlargement under specific conditions. This property is valuable in synthesizing cyclopentanone or cyclohexenone derivatives, which have numerous applications in organic synthesis (Tsuge et al., 1988).
Photochemical Generation and Stability of Cyclopropanols
The compound's structural group, specifically the morpholino and cyclopropanol components, have been studied for their behavior under photochemical conditions. This research is significant for understanding the stability and reactivity of such compounds when exposed to light, which has implications in phototherapy and photochemistry (Weigel et al., 1993).
Catalytic Synthesis and Application in Medicinal Chemistry
Research into catalytic reactions involving cyclopropyl and morpholino groups, which are part of the compound's structure, has implications for medicinal chemistry. These studies focus on developing new methods for synthesizing small molecules with specific linkages, useful in drug development and synthesis of complex organic compounds (Derosa et al., 2018).
Peptide Isosteres for Drug Design
The structure of this compound lends itself to research in designing peptide isosteres. Such compounds are explored for their potential in enforcing specific orientations in peptide backbones, crucial in the development of new drugs and therapeutic agents (Martín et al., 1992).
Palladium-Catalyzed Nucleophilic Substitution
The compound's cyclopropyl group is relevant in studies focused on palladium-catalyzed nucleophilic substitution reactions. These reactions are fundamental in organic synthesis, providing pathways to create various complex organic structures (Bernard & Piras, 1997).
Mecanismo De Acción
Target of Action
It contains a morpholine-4-carbonyl group, which is found in many bioactive compounds . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes in the target’s function . The morpholine-4-carbonyl group in particular may play a crucial role in this interaction .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a range of pathways .
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Propiedades
IUPAC Name |
1-cyclopropyl-2-[4-(morpholine-4-carbonyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(12-1-2-12)11-21-14-5-3-13(4-6-14)16(19)17-7-9-20-10-8-17/h3-6,12H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIRKSZVGSYHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)


![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)
![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)



![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)


![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)
